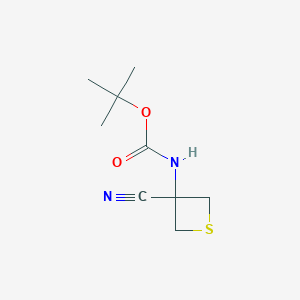
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a thiopyrylium core, substituted with dimethylaminophenyl and diphenyl groups, and paired with a hexafluorophosphate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate typically involves the reaction of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium chloride in an appropriate solvent.
- Adding hexafluorophosphoric acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiopyrylium derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in electron transfer reactions, interact with biological macromolecules, and modulate biochemical pathways. Specific molecular targets may include enzymes, receptors, and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: A related compound with similar structural features but different chemical properties.
4-Dimethylaminophenyl isothiocyanate: Another compound with a dimethylaminophenyl group, used in different applications.
Uniqueness
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
33034-18-3 |
|---|---|
Molekularformel |
C25H22F6NPS |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C25H22NS.F6P/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;1-7(2,3,4,5)6/h3-18H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
RUQAOLSMSHPYDN-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)
![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)


![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)


![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)





